molecular formula C23H20N6OS B5130231 N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide

Cat. No.: B5130231
M. Wt: 428.5 g/mol
InChI Key: BKYFQYDVGXLSMG-UHFFFAOYSA-N
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Description

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide is a complex organic compound that features a quinoxaline core substituted with pyridine and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is the functionalization of a quinoxaline derivative with pyridine and thiomorpholine groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and pyridine-substituted molecules, such as:

  • 2,3-diphenyl-quinoxaline
  • 2,3-diphenyl-pyridine[2,3-b]pyrazine
  • N-pyridin-2-yl carbamates

Uniqueness

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and thiomorpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6OS/c30-23(29-11-13-31-14-12-29)26-16-7-8-17-20(15-16)28-22(19-6-2-4-10-25-19)21(27-17)18-5-1-3-9-24-18/h1-10,15H,11-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYFQYDVGXLSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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